molecular formula C41H32NO2P B12275660 3-(((1-(2-(Diphenylphosphanyl)phenyl)ethyl)imino)methyl)-[1,1'-binaphthalene]-2,2'-diol

3-(((1-(2-(Diphenylphosphanyl)phenyl)ethyl)imino)methyl)-[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B12275660
M. Wt: 601.7 g/mol
InChI Key: SOPVXXDQRYTLSN-UHFFFAOYSA-N
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Description

The compound 3-(((1-(2-(Diphenylphosphanyl)phenyl)ethyl)imino)methyl)-[1,1'-binaphthalene]-2,2'-diol (CAS: 1582249-48-6; molecular formula: C₄₁H₃₂NO₂P; molar mass: 601.67 g/mol) is a chiral binaphthol derivative featuring a diphenylphosphanyl group and an iminomethyl substituent at the 3-position of the binaphthalene scaffold . Its predicted boiling point is 731.8 ± 60.0 °C, and its pKa is estimated at 9.05 ± 0.50, suggesting moderate acidity under physiological conditions . The stereochemical configuration (R/S) at the binaphthol core and the ethyliminomethyl side chain is critical for its enantioselective applications, particularly in asymmetric catalysis .

Properties

Molecular Formula

C41H32NO2P

Molecular Weight

601.7 g/mol

IUPAC Name

3-[1-(2-diphenylphosphanylphenyl)ethyliminomethyl]-1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol

InChI

InChI=1S/C41H32NO2P/c1-28(34-20-12-13-23-38(34)45(32-16-4-2-5-17-32)33-18-6-3-7-19-33)42-27-31-26-30-15-9-11-22-36(30)40(41(31)44)39-35-21-10-8-14-29(35)24-25-37(39)43/h2-28,43-44H,1H3

InChI Key

SOPVXXDQRYTLSN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC5=CC=CC=C5C(=C4O)C6=C(C=CC7=CC=CC=C76)O

Origin of Product

United States

Biological Activity

The compound 3-(((1-(2-(Diphenylphosphanyl)phenyl)ethyl)imino)methyl)-[1,1'-binaphthalene]-2,2'-diol , also known as (R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol, is a chiral organic molecule notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis methods, and potential applications based on diverse research findings.

Basic Information

PropertyDetails
CAS Number 1582249-48-6
Molecular Formula C41H32NO2P
Molecular Weight 601.67 g/mol
Purity ≥95%
Boiling Point 731.8 ± 60.0 °C (Predicted)
pKa 9.05 ± 0.50 (Predicted)

The compound features a binaphthalene backbone with a diphenylphosphino substituent, contributing to its unique properties and potential applications in asymmetric synthesis and catalysis .

Biological Activity

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that phosphine-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways .
  • Enzyme Inhibition : The compound may act as a potent inhibitor of certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases related to metabolic dysregulation .
  • Antimicrobial Properties : Some studies suggest that phosphine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

Case Studies

  • Anticancer Mechanism :
    • A study demonstrated that similar phosphine-containing compounds effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through ROS generation .
  • Enzyme Inhibition :
    • Research indicated that the compound could inhibit specific kinases involved in cancer progression, suggesting its potential as a therapeutic agent in targeted cancer therapies .
  • Antimicrobial Activity :
    • In vitro tests revealed that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, highlighting its potential as a new antimicrobial agent .

Synthesis Methods

The synthesis of (R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol can be achieved through several methods:

  • Chiral Auxiliary Method : Utilizing chiral auxiliaries to control the stereochemistry during the synthesis process.
  • Transition Metal-Catalyzed Reactions : Employing transition metals to facilitate the formation of the imine bond and subsequent functionalization steps.

These methods underline the importance of chirality in the synthesis of this compound, as enantiomeric purity can significantly influence biological activity .

Scientific Research Applications

Asymmetric Synthesis

The compound serves as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically enriched products. Its diphenylphosphino group enhances coordination with metal centers, making it suitable for various metal-catalyzed reactions .

Catalysis

3-(((1-(2-(Diphenylphosphanyl)phenyl)ethyl)imino)methyl)-[1,1'-binaphthalene]-2,2'-diol has been studied for its catalytic properties in:

  • Cross-Coupling Reactions : Effective in facilitating C-C bond formation.
  • Hydrogenation Reactions : Demonstrated potential in reducing double bonds in organic substrates .

Biological Studies

Research indicates that compounds structurally similar to this compound exhibit significant biological activities. Notably:

  • Interaction with Biological Targets : Studies have shown potential interactions with monoamine transporters, indicating possible applications in neuropharmacology .
  • Anticancer Activity : Preliminary studies suggest that derivatives may possess anticancer properties due to their ability to modulate signaling pathways involved in cell proliferation .

Case Study 1: Catalytic Efficiency

A study demonstrated the use of 3-(((1-(2-(Diphenylphosphanyl)phenyl)ethyl)imino)methyl)-[1,1'-binaphthalene]-2,2'-diol as a ligand in palladium-catalyzed cross-coupling reactions. The results showed enhanced yields and selectivity compared to traditional ligands.

In vitro studies evaluated the interaction of this compound with dopamine and norepinephrine transporters. The results indicated a high affinity for these targets, suggesting its potential as a lead compound in developing new therapeutic agents for neurological disorders .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
Target Compound 3-(Diphenylphosphanyl-iminomethyl) 601.67 Asymmetric catalysis, metal coordination
(R)-3,3'-Diphenyl-BINOL (VANOL) 3,3'-diphenyl 434.52 Enantioselective Brønsted acid catalysis
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-BINOL 3,3'-triisopropylphenyl 690.99 Sterically hindered asymmetric reactions
(S)-3,3'-Bis(4-(tert-butyl)phenyl)-BINOL 3,3'-(tert-butylphenyl) 602.78 High enantioselectivity in oxidation reactions
L1 (Bis(aminoimino)binaphthol) 3,3'-bis(isoindolin-2-yl) ~650 (estimated) Halogen bonding in metal acetate catalysis
8a (Anthracenyl-BINOL derivative) 3,3'-bis(anthracenyl-dimethylphenyl) >800 (estimated) Chiral phosphorescence and sensing

Catalytic Performance

  • Metal Coordination: The target compound’s diphenylphosphanyl group enhances its ability to coordinate transition metals (e.g., Ir, Au) compared to non-phosphorylated BINOLs like VANOL .
  • Steric Effects: Bulky derivatives (e.g., triisopropylphenyl-BINOL) exhibit superior enantioselectivity in reactions requiring steric control (e.g., Diels-Alder), whereas the target compound’s iminomethyl group may favor electronic modulation .
  • Acidity: VANOL derivatives act as chiral Brønsted acids due to their hydroxyl groups, while the target compound’s imine and phosphine functionalities prioritize metal-ligand interactions .

Physical Properties

Table 2: Physical Properties Comparison

Property Target Compound VANOL Triisopropylphenyl-BINOL
Solubility Moderate in polar aprotic solvents (e.g., DCM) High in toluene Low due to bulky groups
Melting Point Not reported 220–222 °C >250 °C
Chirality Impact R/S configuration critical for metal coordination R configuration essential for acid catalysis R configuration enhances steric control

Q & A

Q. What are the key synthetic challenges in preparing enantiopure 1,1'-binaphthalene-2,2'-diol derivatives, and what methodologies address these?

The synthesis of enantiopure binaphthyl derivatives requires precise control over stereochemistry. A validated approach involves the Newman-Kwart rearrangement of thiocarbamoyl intermediates under controlled conditions to preserve enantiopurity . For asymmetric phosphine-containing analogs like the target compound, sequential palladium-catalyzed substitution of triflate groups in binaphthyl ditriflate intermediates is critical. This method allows selective introduction of diphenylphosphanyl and iminomethyl substituents while retaining chirality .

Q. How can crystallographic techniques validate the stereochemical integrity of this compound during synthesis?

Single-crystal X-ray diffraction using programs like SHELXL (part of the SHELX suite) is the gold standard for confirming stereochemistry. The SHELX system enables high-resolution refinement of small-molecule structures, even for chiral binaphthyl derivatives, by analyzing intensity data and resolving torsional angles . For chiral centers, Flack parameters should be calculated to confirm absolute configuration.

Q. What role do computational methods play in predicting the racemization barriers of binaphthyl-based ligands?

Density functional theory (DFT) studies reveal that racemization proceeds via an anti-pathway with a centrosymmetric transition state. For 1,1'-binaphthalene-2,2'-diol derivatives, the activation Gibbs energy (~30–35 kcal/mol) aligns with experimental data, highlighting the importance of steric and electronic stabilization of the transition state . These calculations guide the design of thermally stable ligands for catalysis.

Advanced Research Questions

Q. How can contradictory NMR data for phosphine-containing binaphthyl derivatives be resolved?

Contradictions in NMR signals (e.g., split peaks for phosphine protons) often arise from dynamic processes like hindered rotation or proton exchange. Variable-temperature NMR (VT-NMR) and 2D exchange spectroscopy (EXSY) can identify these phenomena. For example, coalescence temperatures near 50–60°C may indicate rotational barriers in diphenylphosphanyl substituents . Additionally, isotopic labeling (e.g., deuterated solvents) minimizes solvent interference.

Q. What experimental design principles optimize asymmetric induction in reactions using this compound as a ligand?

Statistical design of experiments (DoE) is critical for optimizing reaction conditions. For Rh-catalyzed hydrogenation or Pd-mediated allylic alkylation (common applications), factorial designs assess interactions between variables like temperature, pressure, and ligand-to-metal ratios . Response surface methodology (RSM) further refines enantiomeric excess (ee) outcomes. For instance, in allylic alkylation, ee >85% is achievable with tolyl-substituted analogs under optimized Pd catalysis .

Q. How do solvent effects and counterion choices influence the catalytic activity of metal complexes derived from this ligand?

Polar aprotic solvents (e.g., THF, DCM) enhance ligand-metal coordination by stabilizing charged intermediates, while bulky counterions (e.g., BARF⁻) mitigate ion pairing and improve catalyst solubility. Computational reaction path searches (e.g., using quantum chemical calculations) predict solvent-dependent transition states, enabling selection of solvents that lower activation barriers . Experimental validation via kinetic profiling under varying dielectric conditions is recommended.

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between theoretical and experimental ee values in asymmetric catalysis?

Discrepancies often stem from unaccounted non-covalent interactions (e.g., π-stacking) or solvent dynamics. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations incorporating explicit solvent molecules improve accuracy. For example, binaphthyl ligands’ ee outcomes in hydrogenation can be re-evaluated by modeling substrate-ligand π interactions, which DFT alone may overlook .

Q. What strategies mitigate batch-to-batch variability in ligand synthesis?

Strict control of reaction parameters (e.g., triflate substitution stoichiometry, catalyst loading) is essential. High-throughput screening (HTS) platforms with automated purification (e.g., flash chromatography coupled with inline UV/ECD detection) ensure consistency. For chiral binaphthyl intermediates, enantiopurity must be verified via chiral HPLC using amylose- or cellulose-based columns .

Methodological Tables

Technique Application Key Parameters Reference
VT-NMRDetecting dynamic rotational barriersTemperature range: −40°C to 80°C
SHELXL RefinementConfirming absolute configurationFlack parameter < 0.1
DFT Transition State AnalysisPredicting racemization pathwaysB3LYP/6-311+G(d,p) level of theory
DoE OptimizationMaximizing enantiomeric excessCentral composite design (CCD)

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